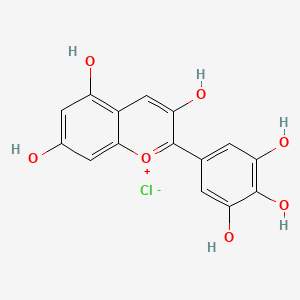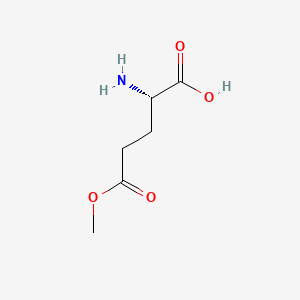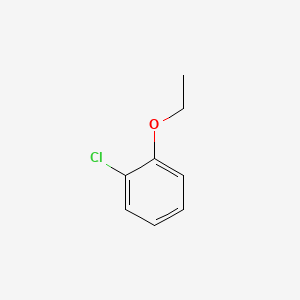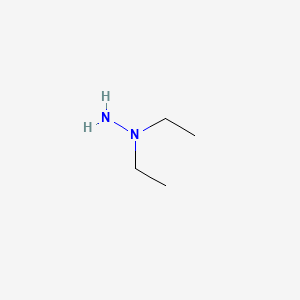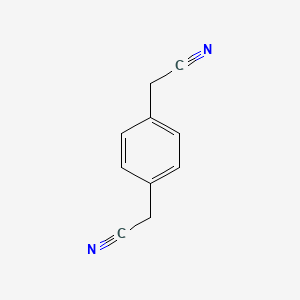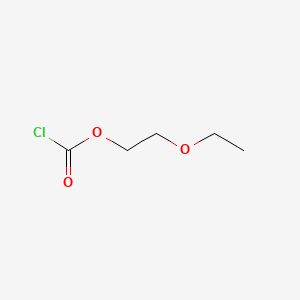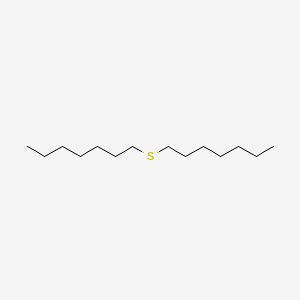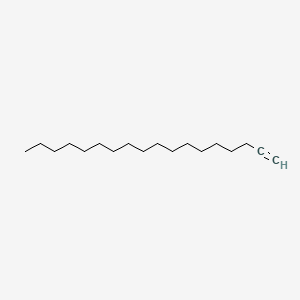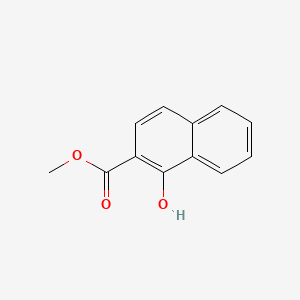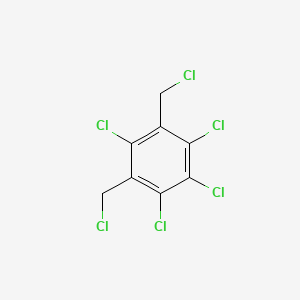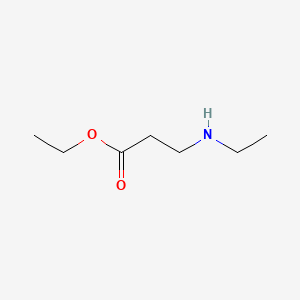
N-乙基-β-丙氨酸乙酯
货号 B1346960
CAS 编号:
23651-62-9
分子量: 145.2 g/mol
InChI 键: CNRWEHBBGLCEHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Ethyl N-ethyl-beta-alaninate is a compound with the molecular formula C7H15NO2 . It’s used in the stabilization of organic compounds and has been shown to react with halogens, amides, and other compounds .
Synthesis Analysis
The synthesis of Ethyl N-ethyl-beta-alaninate from Ethylamine and Ethyl acrylate has been reported . A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-l-alanine has also been developed .Molecular Structure Analysis
The linear formula of Ethyl N-ethyl-beta-alaninate is C7H15NO2 . The InChI Code is 1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl N-ethyl-beta-alaninate has a molecular weight of 145.2 . It’s typically stored in a freezer to maintain its stability .科学研究应用
Polycondensation and Polymer Synthesis
- Ethyl acrylate, which is related to Ethyl N-ethyl-beta-alaninate, has been studied for its role in forming N-(hydroxyalkyl) β-alanine ester through addition with amino alcohol. This reaction leads to room-temperature polycondensation forming polyamides, significant in polymer chemistry (Sanui, Asahara, & Ogata, 1968).
Medicinal Chemistry and Drug Development
- A compound similar to Ethyl N-ethyl-beta-alaninate, characterized by the presence of a trisubstituted beta-amino acid residue, has been developed as a potent fibrinogen receptor antagonist. This compound showcases the potential for Ethyl N-ethyl-beta-alaninate derivatives in medicinal chemistry (Hayashi et al., 1998).
Material Science and Nanostructures
- Studies on poly(L-alanine), related to Ethyl N-ethyl-beta-alaninate, have demonstrated the potential for creating materials with specific structural properties. For instance, L-alanine ethyl ester has been polymerized into poly(L-alanine), revealing insights into material design and polypeptide structure (Baker & Numata, 2012).
Biochemistry and Enzymatic Reactions
- Research into beta-Alanine betaine synthesis, which is structurally related to Ethyl N-ethyl-beta-alaninate, has provided insights into osmoprotective compounds in plants. This research can inform metabolic engineering efforts to enhance plant tolerance to environmental stresses (Rathinasabapathi, Fouad, & Sigua, 2001).
Chemoenzymatic Synthesis
- The chemoenzymatic synthesis of polymers using derivatives of Ethyl N-ethyl-beta-alaninate, such as L-alanine ethyl ester, in aqueous environments has been explored, offering new pathways for synthesizing hydrophobic homopolypeptides (Baker & Numata, 2012).
Advanced Material Applications
- Research on modified multiwalled carbon nanotubes using L-alanine ethyl ester, a compound related to Ethyl N-ethyl-beta-alaninate, has shown potential for chiral discrimination in electrochemical applications. This research could lead to advancements in nanotechnology and materials science (Kang, Chen, Li, & Mu, 2010).
属性
IUPAC Name |
ethyl 3-(ethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRWEHBBGLCEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946466 | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-ethyl-beta-alaninate | |
CAS RN |
23651-62-9 | |
| Record name | N-Ethyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-ethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Dissolved in 500 ml of ethanol was 50 g (0.50 mol) of ethyl acrylate. While stirring the thus-prepared solution while ice cooling, a liquid mixture of 36 g (0.55 mol) of a 70% aqueous solution of ethylamine and 100 ml of ethanol was added dropwise over 3.5 hours. After allowing the reaction to proceed for further 3 hours, the solvents were distilled off. The residue was distilled under reduced pressure to obtain 50.5 g of the intended product as colorless liquid (yield: 70%).

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
70%
Synthesis routes and methods II
Procedure details


To 110 ml of a 2M solution of ethyl amine in tetrahydrofuran (THF) at 0° C. was added dropwise ethyl acrylate (8.0 ml, 73.92 mmol) in 40 ml of tetrahydrofuran (THF). The reaction mixture was stirred overnight at room temperature. The reaction solution was filtered through a cotton wool plug and concentrated under reduced pressure to yield the title compound 10 (9.01 g, 84%) as a clear liquid. υmax/cm−1 3319.68, 2969.10, 1732.07, 1191.87 (FT-IR: FIG. 8)
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Yield
84%
Synthesis routes and methods III
Procedure details


50 g (0.50 mole) of ethyl acrylate was dissolved in 500 ml of ethanol. To the resulting solution being stirred in an ice bath was added dropwise a mixed solution consisting of 36 g of a 70% aqueous ethylamine solution (containing 0.55 mole of ethylamine) and 100 ml of ethanol, in 3.5 hours. The reaction was continued for further 3 hours and then the solvent was distilled off. The resulting residue was subjected to vacuum distillation to obtain 50.5 g of a desired product with an yield of 70%.



Synthesis routes and methods IV
Procedure details


A solution of ethylamine (70% in water, 5.8 mL) in EtOH (30 mL) was added to a suspension of ethyl acrylate (2.0 g) in EtOH (20 mL) at 0° C. and the mixture was stirred at RT for 30 mins. The mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on amino silica gel to afford the sub-title compound (2.4 g) as a pale yellow oil; 1H NMR (300 MHz, CDCl3); 4.13 (2H, q), 2.88 (2H, t), 2.66 (2H, q), 2.52 (2H, t), 1.24 (2H, t), 1.11 (3H, t).



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




